molecular formula C10H10O2S B170967 6-Methoxythiochroman-4-one CAS No. 13735-11-0

6-Methoxythiochroman-4-one

Cat. No. B170967
CAS RN: 13735-11-0
M. Wt: 194.25 g/mol
InChI Key: ZOTKXOURMMKHFC-UHFFFAOYSA-N
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Description

“6-Methoxythiochroman-4-one” is a chemical compound with the molecular formula C10H10O2S . It has an average mass of 194.250 Da and a monoisotopic mass of 194.040146 Da .


Molecular Structure Analysis

The molecular structure of “6-Methoxythiochroman-4-one” can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxythiochroman-4-one” include a density of 1.2±0.1 g/cm3, boiling point of 326.2±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and a flash point of 177.0±13.6 °C .

Scientific Research Applications

Anticancer Activity

6-Methoxythiochroman-4-one derivatives have demonstrated potential in cancer research. A study by Ammirante et al. (2006) found that 1-methoxy-canthin-6-one, a compound related to 6-Methoxythiochroman-4-one, induced apoptosis in various human cancer cell lines, including leukemia and hepatocellular carcinoma. This compound was effective at low concentrations and showed synergistic effects when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting its potential as an anticancer agent (Ammirante et al., 2006).

Structural and Chemical Analysis

In a study focusing on structural aspects, Akkurt et al. (2010) synthesized and analyzed a compound similar to 6-Methoxythiochroman-4-one, 3-(4-methoxy-benzylidene)-isothiochroman-4-one. The study utilized X-ray crystallography to reveal the non-planar geometry of the isothiochroman-4-one moiety and identified intramolecular hydrogen-bonding interactions stabilizing the molecular structure (Akkurt et al., 2010).

Anti-inflammatory Effects

Fan et al. (2013) investigated the anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one, another compound structurally related to 6-Methoxythiochroman-4-one. This study demonstrated significant inhibition of nitric oxide production and tumor necrosis factor-alpha release in macrophage cells, suggesting potential applications in treating inflammatory diseases (Fan et al., 2013).

Pharmacokinetics and Bioavailability

Li et al. (2020) conducted a pharmacokinetic study on 5-hydroxy-4-methoxycanthin-6-one, closely related to 6-Methoxythiochroman-4-one. They developed a sensitive liquid chromatography tandem mass spectrometry method for determining the compound in rat plasma, providing crucial data for its pharmacokinetic profile and bioavailability (Li et al., 2020).

Future Directions

While specific future directions for “6-Methoxythiochroman-4-one” are not available, the field of synthetic chemistry is continuously evolving, with new methods and platforms being developed for the synthesis and analysis of new compounds .

Mechanism of Action

properties

IUPAC Name

6-methoxy-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKXOURMMKHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243629
Record name 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxythiochroman-4-one

CAS RN

13735-11-0
Record name 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13735-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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